endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane
CAS No.: 1363380-88-4
Cat. No.: VC2721521
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1363380-88-4 |
|---|---|
| Molecular Formula | C13H24N2O3 |
| Molecular Weight | 256.34 g/mol |
| IUPAC Name | tert-butyl (1R,5S)-3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-4-5-10(15)7-13(17,6-9)8-14/h9-10,17H,4-8,14H2,1-3H3/t9-,10+,13? |
| Standard InChI Key | CYQXYSAXULWVNH-HWYHXSKPSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)(CN)O |
| SMILES | CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CN)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CN)O |
Introduction
endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the class of azabicyclo compounds, specifically within the tropane alkaloid family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in interacting with neurotransmitter systems such as dopamine and serotonin transporters.
Key Features:
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Molecular Formula: Not explicitly provided in the search results, but related compounds have similar structures.
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Molecular Weight: Approximately 256.34 g/mol for a closely related compound .
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Synthesis: Typically involves enantioselective methods starting from acyclic precursors, utilizing techniques like microwave-assisted synthesis and [3+2] cycloadditions.
Synthesis and Chemical Transformations
The synthesis of endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane involves several steps, often starting with chiral acyclic precursors to ensure the correct stereochemistry. Techniques such as microwave-assisted synthesis and [3+2] cycloadditions are used to enhance efficiency and selectivity.
Synthesis Steps:
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Starting Materials: Chiral acyclic precursors.
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Methods: Microwave-assisted synthesis and [3+2] cycloadditions.
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Stereochemistry: Crucial for biological activity.
Biological Activity and Applications
This compound plays a significant role in the synthesis of tropane alkaloids, which have diverse biological activities. Its unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects.
Applications:
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Medicinal Chemistry: Used as a building block for drug candidates.
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Neurotransmitter Systems: Interacts with dopamine and serotonin transporters.
Research Findings and Future Directions
Research on endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane is ongoing, focusing on its potential therapeutic applications and further modifications for medicinal chemistry. Its ability to interact with neurotransmitter systems makes it a promising candidate for developing new drugs.
Future Research Directions:
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Therapeutic Applications: Exploring its potential in treating neurological disorders.
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Chemical Modifications: Developing derivatives with enhanced biological activity.
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